N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 3-phenylpropyl chain. The 4-methoxy-3-methylbenzenesulfonyl group introduces electron-donating substituents, which may influence electronic properties and intermolecular interactions, while the 3-phenylpropyl moiety enhances lipophilicity .
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-18-16-20(11-12-21(18)32-2)34(30,31)27-14-7-15-33-22(27)17-26-24(29)23(28)25-13-6-10-19-8-4-3-5-9-19/h3-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXAKFAFWCYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 4-methoxy-3-methylbenzenesulfonyl group, which is then reacted with oxazinan-2-yl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound .
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The sulfonyl and oxazinan groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfonyl Substituents
The sulfonyl group on the oxazinan ring is a critical functional determinant. Comparative analogs include:
- N'-{[3-(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide (): Substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
- N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (): Features a simpler 4-fluorobenzenesulfonyl group. The absence of a methyl or methoxy substituent likely reduces steric hindrance and electronic complexity, possibly enhancing metabolic stability .
Table 1: Substituent Effects on Sulfonyl Group
Variations in N' Substituents
The N' alkyl/aryl chain modulates lipophilicity and molecular conformation:
- N'-(2-Methoxybenzyl) (): Aromatic substitution with a methoxy group may facilitate hydrogen bonding, influencing crystal packing or target binding .
- N'-(2-Methylpropyl) (): A shorter branched alkyl chain reduces steric bulk, possibly improving bioavailability .
Table 2: N' Substituent Comparison
Hydrogen Bonding and Crystal Packing
The ethanediamide linker and sulfonyl group participate in hydrogen-bonding networks. The methoxy group in the target compound may act as both a donor (via methyl C-H) and acceptor (via oxygen), forming distinct graph sets compared to fluorine-substituted analogs (). Such differences could influence solubility and melting points .
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C23H29N3O6S
- Molecular Weight : Approximately 475.56 g/mol
- CAS Number : 872986-31-7
The compound features an oxazinan ring, methoxy groups, and a sulfonyl moiety, contributing to its diverse biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The following findings summarize its effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 10.5 | Induces apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 12.0 | Inhibits tubulin polymerization |
| A2780/RCIS (Cisplatin-resistant) | 15.7 | Cell cycle arrest at G2/M phase |
In a study published in Cancer Research, the compound was shown to induce apoptosis in A2780 cells through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death . Additionally, it was effective against cisplatin-resistant cell lines, suggesting a potential role in overcoming drug resistance .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents .
The precise mechanism of action for this compound involves several pathways:
- Tubulin Interaction : The compound has been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing ROS levels and leading to mitochondrial dysfunction.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing further proliferation .
Case Studies
Several preclinical studies have been conducted to evaluate the efficacy of this compound:
- Study on Ovarian Cancer : A study involving A2780 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
- Resistance Mechanisms : In research focusing on cisplatin-resistant ovarian cancer cells (A2780/RCIS), the compound displayed superior efficacy compared to traditional chemotherapeutics, highlighting its potential in treating resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
